H-Ser(tBu)-AMC HCl

説明

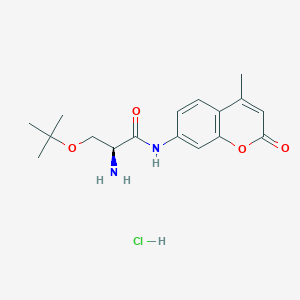

Structure

3D Structure of Parent

特性

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4.ClH/c1-10-7-15(20)23-14-8-11(5-6-12(10)14)19-16(21)13(18)9-22-17(2,3)4;/h5-8,13H,9,18H2,1-4H3,(H,19,21);1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVYPLSHUWOTFZ-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(COC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](COC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: H-Ser(tBu)-AMC HCl (CAS 201855-41-6)

[1][2][3]

Executive Summary

H-Ser(tBu)-AMC HCl (CAS 201855-41-6) is a specialized fluorogenic building block used primarily in the synthesis of protease substrates.[1] It combines the amino acid L-Serine—protected at the side chain with a tert-butyl (tBu) ether—with the fluorophore 7-Amino-4-methylcoumarin (AMC).[1][2]

This compound serves two critical roles in biochemical research:

-

Synthetic Intermediate: It acts as the C-terminal scaffold for constructing longer peptide-AMC substrates (e.g., for Caspases, Granzymes, or Kallikreins) where the Serine residue is required at the P1 position.[3]

-

Structural Probe: The bulky, hydrophobic tert-butyl group allows researchers to probe the steric tolerance of aminopeptidase active sites or to synthesize lipophilic substrate analogs.[1][3]

Part 1: Chemical Identity & Structural Analysis[2][4]

Structural Anatomy

The molecule is composed of three distinct functional domains, each serving a specific purpose in chemical synthesis and biological assay design.

-

The Core (L-Serine): The central amino acid scaffold.[1]

-

The Protector (tBu): A tert-butyl ether protecting group attached to the Serine hydroxyl (-OH).[1] This prevents side-reactions (such as acylation) during peptide coupling and increases lipophilicity.[1]

-

The Reporter (AMC): Attached via an amide bond to the carboxyl group of Serine.[1] In this state, the AMC fluorescence is quenched.[1][3][4] Upon enzymatic cleavage of the amide bond, free AMC is released, exhibiting strong blue fluorescence.[3][5][6]

Diagram: Structural Composition & Function

The following diagram illustrates the chemical connectivity and the functional role of each moiety.

Figure 1: Structural decomposition of H-Ser(tBu)-AMC HCl, highlighting the reactive N-terminus and the fluorogenic reporter.[1]

Part 2: Physicochemical Properties[2][4]

Accurate handling of H-Ser(tBu)-AMC HCl requires adherence to specific physicochemical constraints.

| Property | Specification | Technical Note |

| Chemical Formula | C₁₇H₂₂N₂O₄[1] · HCl | Calculated based on stoichiometry.[1][3] |

| Molecular Weight | ~354.83 g/mol | 318.37 (Free Base) + 36.46 (HCl).[1][3] |

| Appearance | White to off-white powder | Hygroscopic; store with desiccant.[1][3] |

| Solubility | DMSO, DMF, Methanol | High solubility in polar aprotic solvents (>10 mM).[1][3] |

| Water Solubility | Limited / Moderate | The tBu and AMC groups are hydrophobic.[1][3] The HCl salt improves aqueous solubility, but organic co-solvents (DMSO) are recommended.[1][3] |

| Fluorescence (Free) | N/A (Quenched) | Intact substrate has low quantum yield.[1][3] |

| Fluorescence (Cleaved) | Ex: 340–360 nm / Em: 440–460 nm | Values apply to the released AMC moiety.[1] |

| Purity (HPLC) | Typically ≥ 95% | Critical for kinetic assays to minimize background fluorescence.[1][3] |

Part 3: Mechanistic Utility & Applications[2][4]

Peptide Synthesis (Primary Application)

H-Ser(tBu)-AMC is predominantly used as a "pre-loaded" building block.[1] In standard Solid Phase Peptide Synthesis (SPPS) or solution-phase synthesis, attaching a fluorophore to the C-terminus of a peptide is chemically challenging.[1] By starting with H-Ser(tBu)-AMC, researchers can extend the peptide chain from the free N-terminus.[1]

-

Workflow: H-Ser(tBu)-AMC + Fmoc-AA-OH

Fmoc-AA-Ser(tBu)-AMC.[1] -

Deprotection: The tBu group is acid-labile.[1] Treatment with Trifluoroacetic Acid (TFA) removes the tBu group, restoring the native Serine hydroxyl (H-Ser-AMC) if required for the specific enzyme target.

Protease Profiling

Once incorporated into a peptide (e.g., Ac-Ile-Glu-Thr-Asp-Ser-AMC), the molecule serves as a substrate for serine proteases or caspases.[1]

-

Mechanism: The enzyme recognizes the peptide sequence.[1][3]

-

Catalysis: Hydrolysis of the amide bond between Serine and AMC.[1][3]

-

Signal: Release of free AMC, resulting in a ~1000-fold increase in fluorescence intensity.[1][3]

Diagram: Synthesis & Assay Workflow

Figure 2: Workflow converting the H-Ser(tBu)-AMC building block into a functional protease substrate.

Part 4: Experimental Protocols

Protocol A: Solubilization & Storage (Trustworthiness)

Rationale: Improper storage leads to hydrolysis of the AMC bond or oxidation, creating high background fluorescence.[3]

-

Stock Preparation: Dissolve H-Ser(tBu)-AMC HCl in high-grade anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10–50 mM .

-

Aliquot: Divide into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C (short term) or -80°C (long term). Protect from light (wrap tubes in foil).

-

Verification: Before use, dilute a small amount in buffer and measure fluorescence.[1][3] High background indicates degradation.[1][3]

Protocol B: Solution-Phase Coupling (Synthesis)

Rationale: This protocol describes extending the N-terminus.[1]

-

Activation: Dissolve 1.2 equivalents of the incoming protected amino acid (e.g., Boc-Ala-OH or Fmoc-Ala-OH) in DMF. Add 1.2 eq of HATU or HBTU.[1][3]

-

Base Addition: Add 2.5 equivalents of DIPEA (N,N-Diisopropylethylamine) to the activated acid. Stir for 5 minutes.

-

Coupling: Add 1.0 equivalent of H-Ser(tBu)-AMC HCl (dissolved in minimal DMF) to the mixture.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.[1][3]

-

Workup: Dilute with ethyl acetate, wash with 5% citric acid (removes excess amine), 5% NaHCO₃ (removes excess acid), and brine. Dry over MgSO₄.[1][3]

Protocol C: Deprotection of tert-Butyl Group

Rationale: If the target enzyme requires a native Serine hydroxyl, the tBu group must be removed.[3]

-

Cocktail: Prepare a solution of 95% TFA (Trifluoroacetic acid) , 2.5% TIS (Triisopropylsilane), and 2.5% H₂O.

-

Reaction: Dissolve the protected peptide-AMC in the cleavage cocktail.

-

Incubation: Stir at room temperature for 1–2 hours.

-

Precipitation: Add cold diethyl ether to precipitate the deprotected peptide. Centrifuge and wash the pellet 3x with ether.

-

Purification: Purify via preparative HPLC (C18 column) to remove truncated fragments and scavengers.

References

-

PubChem. (n.d.).[1][3][7] Methyl O-tert-butyl-L-serinate hydrochloride (Related Structure Analysis).[1] National Library of Medicine.[1][3] Retrieved from [Link][1]

-

Harris, J. L., et al. (2000).[1][3] Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries.[1][3] Proceedings of the National Academy of Sciences (PNAS).[1] [Link][1]

-

Zimmerman, M., et al. (1977).[1][3] Sensitive assays for trypsin, trypsin-like enzymes, and elastases.[1][3] Analytical Biochemistry.[1][3] [Link]

Sources

- 1. Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | C8H18ClNO3 | CID 16218549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cleaving Expectations: A Review of Proteasome Functional and Catalytic Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. H-D-Ser(tBu)-OtBu.HCl | C11H24ClNO3 | CID 56777372 - PubChem [pubchem.ncbi.nlm.nih.gov]

H-Ser(tBu)-AMC HCl molecular weight and formula

Advanced Fluorogenic Scaffold for Protease Substrate Engineering

Executive Summary

H-Ser(tBu)-AMC HCl (CAS: 201855-41-6) is a specialized amino acid derivative utilized primarily as a core building block in the synthesis of fluorogenic protease substrates.[1][2] Comprising a serine residue protected at the side-chain hydroxyl with a tert-butyl (tBu) group and coupled to the fluorophore 7-amino-4-methylcoumarin (AMC), this molecule serves as a critical intermediate for developing peptide libraries to profile enzyme specificity.

While capable of acting as a direct substrate for specific aminopeptidases tolerant of bulky side chains, its primary value lies in its free N-terminal amine, allowing researchers to extend the peptide chain (P2, P3, P4 positions) to create highly specific substrates for serine and cysteine proteases. Upon enzymatic cleavage of the amide bond between the peptide and AMC, the fluorophore is released, generating a quantifiable fluorescent signal.

Part 1: Physicochemical Identity[1]

Molecular Specifications

| Parameter | Specification |

| Chemical Name | H-Ser(tBu)-AMC HCl |

| Systematic Name | (S)-2-Amino-3-(tert-butoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide hydrochloride |

| CAS Number | 201855-41-6 |

| Molecular Formula | |

| Molecular Weight | 354.83 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| Purity Grade | Typically |

Structural Architecture

The molecule consists of three functional domains:

-

The Recognition Element: L-Serine with a tert-butyl ether protection on the side chain.

-

The Reporter: 7-Amino-4-methylcoumarin (AMC), a fluorogenic leaving group.[3][4]

-

The Salt: Hydrochloride (HCl) to ensure stability and solubility of the free amine.

Figure 1: Structural Logic of H-Ser(tBu)-AMC HCl. The diagram highlights the modular components. The amide bond connecting Serine and AMC is the target for enzymatic cleavage in final substrate designs.

Part 2: Functional Mechanism & Applications

Fluorescence Release Mechanism

The utility of H-Ser(tBu)-AMC relies on the "quenched-to-fluorescent" transition. In the intact molecule, the electron-withdrawing amide bond reduces the fluorescence of the coumarin ring. Upon hydrolysis by a protease (or chemical cleavage), the free amine of the AMC is restored, significantly increasing fluorescence quantum yield.

-

Excitation Wavelength (

): ~360–380 nm -

Emission Wavelength (

): ~440–460 nm (Blue fluorescence)

Application Scenarios

-

Substrate Synthesis (Primary Use): Researchers use H-Ser(tBu)-AMC as a nucleophile to couple with carboxyl-activated amino acids (e.g., Fmoc-AA-OH). This allows the construction of peptide chains (e.g., Z-Gly-Gly-Ser(tBu)-AMC) to map the P2/P3 specificity of proteases.

-

Note: The tBu group is often removed (deprotected) using trifluoroacetic acid (TFA) if a free serine hydroxyl is required for the final substrate, or left intact to probe enzymes that tolerate hydrophobic bulk.

-

-

Direct Aminopeptidase Assay: Used directly to detect aminopeptidases capable of cleaving N-terminal protected serine residues.

Figure 2: Enzymatic Signal Generation. The workflow depicts the hydrolysis event that liberates the AMC fluorophore.[3]

Part 3: Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution. Safety: AMC derivatives are light-sensitive. Perform in low light or use amber tubes.

-

Calculate Mass:

-

Target Concentration: 10 mM (10 mmol/L)

-

Volume: 1 mL

-

Mass required:

.

-

-

Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF . Avoid water for long-term storage to prevent spontaneous hydrolysis.

-

Dissolution:

-

Weigh ~3.6 mg of H-Ser(tBu)-AMC HCl into a microcentrifuge tube.

-

Add 1 mL of DMSO. Vortex until fully dissolved.

-

-

Storage: Aliquot into small volumes (e.g., 50

L) and store at -20°C . Stable for 6 months.

Kinetic Assay (General Protocol)

This protocol assumes the use of H-Ser(tBu)-AMC (or a derivative synthesized from it) to measure protease activity.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM

(adjust based on specific enzyme requirements). -

Enzyme Solution: Diluted protease (e.g., Trypsin, Thrombin, or specific aminopeptidase).

-

Substrate Stock: 10 mM in DMSO.

Procedure:

-

Dilution: Dilute the 10 mM Substrate Stock to a working concentration (e.g., 50

M) in the Assay Buffer. -

Blank Setup: Pipette 100

L of substrate working solution into control wells of a black 96-well plate. -

Reaction Initiation: Add 100

L of Enzyme Solution to sample wells. -

Monitoring:

-

Place in a fluorescence microplate reader pre-warmed to 37°C.

-

Settings:

nm, -

Mode: Kinetic read (read every 60 seconds for 30–60 minutes).

-

-

Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Calculate the slope (Vmax) to determine enzyme activity.

Part 4: Synthesis & Quality Control

Usage as a Building Block

To extend the peptide chain at the N-terminus:

-

Neutralization: The HCl salt must be neutralized. Add 1 equivalent of DIEA (Diisopropylethylamine) to the reaction mixture.

-

Coupling: React H-Ser(tBu)-AMC with an activated amino acid (e.g., Fmoc-Ala-OSu or Fmoc-Ala-OH + HATU).

-

Purification: The resulting product is usually purified via C18 Reverse-Phase HPLC.

Quality Control Parameters

When validating the identity of H-Ser(tBu)-AMC HCl:

-

Mass Spectrometry (ESI-MS): Expect a dominant peak at

(corresponding to the free base cation -

HPLC: Purity should be assessed at 254 nm (aromatic absorption) and 360 nm (AMC absorption).

References

-

PubChem. (n.d.). H-Ser(tBu)-AMC HCl Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences. Retrieved from [Link]

- Zimmerman, M., et al. (1977). Sensitive assays for trypsin, trypsin-like enzymes, and elastases. Analytical Biochemistry.

Sources

Technical Guide: H-Ser(tBu)-AMC HCl in Protease Research

Executive Summary

H-Ser(tBu)-AMC HCl (CAS: 201855-41-6) is a specialized fluorogenic scaffold primarily used as a building block in the synthesis of peptide-based protease substrates.[] It consists of a Serine residue protected at the side-chain hydroxyl by a tert-butyl (tBu) group and coupled to the fluorophore 7-Amino-4-methylcoumarin (AMC) at the C-terminus.[][2]

While often mistaken for a direct enzyme substrate, its primary utility lies in its role as a stable, protected precursor.[] It allows researchers to synthesize custom peptide chains (e.g., Ac-X-Y-Ser-AMC) targeting specific serine proteases, viral proteases, or elastase-like enzymes that require a Serine residue at the P1 position.[] The tert-butyl group prevents side reactions during peptide coupling and is removed (deprotected) prior to the final enzymatic assay to restore the native Serine functionality.

Chemical Identity & Mechanism[1][2]

Structural Composition[1]

-

Amino Acid: L-Serine (provides the P1 recognition element).[]

-

Protecting Group: tert-Butyl ether (tBu) on the

-hydroxyl. This renders the side chain hydrophobic and chemically inert during synthesis.[] -

Salt Form: Hydrochloride (HCl) for enhanced solubility and stability.

Mechanism of Action (Fluorescence)

In its intact state, the amide bond between the Serine C-terminus and the AMC amine quenches the fluorescence of the coumarin ring.[] Upon enzymatic cleavage (hydrolysis) of this specific bond, free AMC is released.[]

[]-

Excitation: ~350–380 nm (UV/Blue)[]

-

Emission: ~440–460 nm (Cyan/Blue)[]

-

Stokes Shift: Large (~80 nm), reducing background interference.[]

The "Protected P1" Concept

The tert-butyl group is critical.[][4] Free hydroxyl groups on Serine can undergo O-acylation during peptide synthesis, leading to branched peptides or low yields.[] By using H-Ser(tBu)-AMC , researchers can couple amino acids to the N-terminus (H-) without affecting the side chain. The tBu group is acid-labile and is removed in the final step using Trifluoroacetic acid (TFA).[]

Core Application: Synthesis of Custom Protease Substrates

The most authoritative use of H-Ser(tBu)-AMC HCl is in the Solution-Phase or Solid-Phase Peptide Synthesis (SPPS) of fluorogenic substrates.

Why Design Custom Substrates?

Commercial substrates often lack specificity.[] By building a peptide chain upstream of the Serine-AMC, researchers can map the S2, S3, and S4 pockets of a target enzyme, creating highly selective probes for:

-

Neutrophil Elastase: Prefers Val/Ala but accepts Ser at P1.

-

Viral Proteases: Many (e.g., HCV NS3/4A, CMV) have specific P1 requirements including Cys or Ser.[]

-

Orphan Proteases: De-orphaning enzymes by screening P2-P4 libraries.

Synthesis Workflow Diagram

The following diagram illustrates the conversion of the H-Ser(tBu)-AMC scaffold into a functional biological probe.

Figure 1: Workflow for converting the protected H-Ser(tBu)-AMC scaffold into a functional protease substrate.

Detailed Experimental Protocols

Protocol A: Solution-Phase Coupling (Synthesis)

Objective: Create a dipeptide substrate (e.g., Z-Ala-Ser-AMC) from H-Ser(tBu)-AMC.[]

Reagents:

-

H-Ser(tBu)-AMC HCl (1 eq)[2]

-

Z-Ala-OH (or Fmoc-AA-OH) (1.1 eq)

-

Coupling Agent: HATU or EDC/HOBt (1.1 eq)

-

Base: DIEA (Diisopropylethylamine) (2-3 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step:

-

Dissolution: Dissolve 100 mg of H-Ser(tBu)-AMC HCl in 2 mL anhydrous DMF.

-

Activation: In a separate vial, dissolve Z-Ala-OH and HATU in 1 mL DMF. Add DIEA and stir for 5 minutes to activate the carboxyl group.

-

Coupling: Add the activated amino acid solution to the H-Ser(tBu)-AMC solution.

-

Reaction: Stir at room temperature (RT) for 2–4 hours under nitrogen. Monitor via TLC or LC-MS.[]

-

Workup: Dilute with ethyl acetate, wash with 5% citric acid, 5% NaHCO3, and brine. Dry over MgSO4 and concentrate.

-

Result: You now have Z-Ala-Ser(tBu)-AMC.

Protocol B: Deprotection (Activation)

Objective: Remove the tert-butyl group to yield the active substrate Z-Ala-Ser-AMC.[]

Reagents:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) or Water (Scavengers)

-

Dichloromethane (DCM)

Step-by-Step:

-

Cocktail Prep: Prepare a solution of TFA:TIS:H2O (95:2.5:2.5).

-

Reaction: Dissolve the protected intermediate (from Protocol A) in the TFA cocktail (approx. 10 mL per gram of peptide).

-

Incubation: Stir at RT for 1–2 hours. The tBu ether cleavage is slower than Boc removal; ensure sufficient time.[]

-

Precipitation: Add cold diethyl ether to precipitate the deprotected peptide. Centrifuge and decant the ether.

-

Purification: Purify the crude solid via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

-

Verification: Confirm mass via ESI-MS (Mass should decrease by ~56 Da due to loss of isobutylene).

Protocol C: Enzymatic Assay (Usage)

Objective: Measure

-

Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% CHAPS.

-

Substrate: Dilute Z-Ala-Ser-AMC to 10–100 µM.

-

Enzyme: Add Protease (1–10 nM final concentration).

-

Detection: Monitor fluorescence (

) continuously for 30 minutes at 37°C. -

Analysis: Plot Initial Velocity (

) vs. Substrate Concentration ([S]) and fit to the Michaelis-Menten equation.[]

Technical Specifications & Data

Physicochemical Properties

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 354.83 g/mol |

| Solubility | Soluble in DMF, DMSO, Methanol.[] Sparingly soluble in water.[] |

| Purity Grade | >98% (HPLC) required for kinetic assays. |

| Storage | -20°C, desiccated. Protect from light.[] |

Comparison of P1-AMC Scaffolds

Selecting the right scaffold is crucial for enzyme specificity.[]

| Scaffold | P1 Residue | Target Enzyme Class |

| H-Ser(tBu)-AMC | Serine | Elastase, Viral Proteases, Granzyme M |

| H-Arg-AMC | Arginine | Trypsin, Thrombin, Kallikreins |

| H-Phe-AMC | Phenylalanine | Chymotrypsin |

| H-Asp(OtBu)-AMC | Aspartate | Caspases, Granzyme B |

| H-Gly-Pro-AMC | Proline | DPPIV (CD26), Prolyl endopeptidases |

Troubleshooting & Critical Considerations

Solubility Issues

The tBu group makes the molecule hydrophobic.[] If H-Ser(tBu)-AMC precipitates in aqueous coupling buffers, switch to 100% organic solvents (DMF/NMP). Do not use DMSO during coupling if using carbodiimides (EDC), as it can cause side reactions; DMF is preferred.[]

Incomplete Deprotection

The ether linkage of Ser(tBu) is more stable than the ester linkage of Asp(OtBu).[]

-

Fix: Increase TFA reaction time to 3–4 hours or add 5% phenol to the cleavage cocktail as a scavenger.

Autofluorescence

AMC has low quantum yield when attached to the peptide, but impurities can fluoresce.[] Always run a "Substrate Only" control (No Enzyme) to subtract background drift.[]

Direct Use (Rare)

In rare cases, researchers use H-Ser(tBu)-AMC without deprotection to probe the "S1" pocket's tolerance for bulky hydrophobic residues.[] If the enzyme cleaves this, it indicates a large, hydrophobic S1 pocket (Chymotrypsin-like) rather than a small polar one (Elastase-like).[]

References

-

Harris, J. L., et al. (2000).[] Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries.[][3] Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Link[]

-

BenchChem. (2025).[][4] The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis. BenchChem Technical Library. Link[]

-

Zimmerman, M., et al. (1977). Sensitive assays for trypsin, trypsin-like enzymes, and elastase.[][3] Analytical Biochemistry, 78(1), 47–51.[] Link

-

Fields, G. B., & Noble, R. L. (1990).[] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[][3] International Journal of Peptide and Protein Research, 35(3), 161–214.[] Link

Sources

- 2. Cas 201855-41-6,H-SER(TBU)-AMC HCL | lookchem [lookchem.com]

- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and evaluation of fluorogenic reagents for simultaneous detection of peptides and proteins by HPLC in two different samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorogenic properties of AMC-conjugated serine derivatives

Title: Fluorogenic Architecture of AMC-Conjugated Serine Derivatives: A Technical Guide to Photophysics and Assay Development

Executive Summary This guide details the physicochemical properties and experimental utility of 7-amino-4-methylcoumarin (AMC) when conjugated to serine-containing peptides or serine derivatives. While often categorized broadly under "fluorogenic substrates," the specific application of AMC-conjugated serine derivatives serves as a critical tool for monitoring serine protease activity (e.g., thrombin, elastase, chymotrypsin-like proteases). This document synthesizes the photophysical mechanism of fluorescence unmasking, the chemical stability of the amide linkage, and a self-validating protocol for kinetic profiling in drug discovery.

Part 1: The Photophysical Engine

The utility of AMC-conjugated substrates rests on a "pro-fluorescent" switch mechanism. Understanding the electron delocalization is essential for interpreting signal-to-noise ratios.

The "Push-Pull" Mechanism

Free AMC (7-amino-4-methylcoumarin) is highly fluorescent due to an intramolecular charge transfer (ICT). The 7-amino group acts as an electron donor ("push"), while the carbonyl oxygen of the coumarin ring acts as an electron acceptor ("pull"). This delocalization lowers the energy gap between the ground and excited states, facilitating fluorescence.

-

Free AMC: High Quantum Yield.

, -

Conjugated AMC (Substrate): When the 7-amino group is acylated (formed into an amide bond with the C-terminus of a serine derivative), the lone pair of electrons on the nitrogen is locked into the amide resonance. This removes the electron donor capability, breaking the "push-pull" system.

-

Result: The conjugated substrate typically exhibits a

-fold reduction in fluorescence coefficient compared to the free amine.

Spectral Properties Table[1][2][3][4][5]

| Property | Free AMC (Product) | Conjugated Ser-AMC (Substrate) | Impact on Assay |

| Excitation Max | 350–380 nm | ~330–340 nm (Weak) | Allows selective excitation of product. |

| Emission Max | 440–460 nm | ~390–400 nm (Weak) | Large Stokes shift minimizes background. |

| Quantum Yield | High (~0.5–0.7) | Negligible | High signal-to-noise ratio. |

| pKa (Amino group) | ~7.7 | N/A (Amide) | Critical: Fluorescence drops at pH < 7.0. |

Part 2: Chemical Architecture & Serine Targeting

"Serine derivatives" in this context refers to two distinct categories utilized in drug development:

-

Serine-AMC (P1 Substrates): Where AMC is directly conjugated to a Serine residue (e.g., Z-Ser-AMC). These are used to profile enzymes with specificity for cleavage after Serine.

-

Serine Protease Substrates: Peptides containing Serine (e.g., in the P2 or P3 position) targeting the active site of Serine Proteases.

The Cleavage Mechanism

The hydrolysis of the amide bond is the rate-limiting step monitored in the assay.

Figure 1: Enzymatic hydrolysis pathway of AMC-conjugated substrates. The transition from the quenched amide state to the fluorescent amine state provides the kinetic readout.

Part 3: Experimental Protocol (Self-Validating)

Objective: Determine the

Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, 150 mM NaCl, 0.01% Tween-20. (Note: pH 7.8 is chosen to ensure Free AMC is deprotonated and maximally fluorescent).

-

Substrate Stock: 10 mM Z-Ser-AMC (or specific sequence) in anhydrous DMSO. Store at -20°C.

-

AMC Standard: 1 mM Free 7-Amino-4-methylcoumarin in DMSO.

The "Self-Validating" Workflow

-

Standard Curve Generation (Mandatory):

-

Prepare a dilution series of Free AMC in Assay Buffer (not just water, to match pH/quenching effects) ranging from 0 to 10

M. -

Read RFU. Plot RFU vs. Concentration. Calculate the Slope (

). -

Validation: The

must be

-

-

Enzyme Reaction Setup:

-

Blank: Buffer + Substrate (No Enzyme). Measures spontaneous hydrolysis.

-

Test: Buffer + Enzyme + Substrate.

-

Substrate Titration: Vary substrate concentration (e.g.,

to

-

-

Kinetic Read:

-

Pre-incubate enzyme and buffer at 37°C for 10 mins.[1]

-

Add Substrate to initiate.

-

Read Ex/Em 360/460 nm every 30-60 seconds for 20 minutes (Continuous mode).

-

Figure 2: Validated workflow for AMC kinetic assays. The dashed line indicates the critical dependency of data conversion on the standard curve slope.

Part 4: Troubleshooting & Optimization

The pH Trap

A common failure mode in AMC assays is running the reaction at acidic pH (e.g., pH 5.5 for lysosomal proteases) without correcting for fluorescence loss.

-

Issue: The pKa of the 7-amino group on free AMC is approximately 7.7. Below this pH, the amine becomes protonated (

), disrupting the electron push system and quenching fluorescence. -

Solution: If assaying acidic proteases, you must either:

-

Perform a "Stop and Read" assay: Quench the reaction with high pH buffer (pH 9.0) before reading.

-

Generate the Standard Curve at the exact acidic pH used in the assay to account for the lower quantum yield.

-

Inner Filter Effect (IFE)

At high substrate concentrations (>50

-

Diagnosis: Linearity of the standard curve breaks down at high concentrations.

-

Correction: Keep substrate absorbance (OD) below 0.05 at the excitation wavelength, or apply a correction factor:

.

References

-

Zimmerman, M., et al. (1976). "Sensitive assays for trypsin, trypsin-like enzymes, and elastase."[2] Analytical Biochemistry.

- Foundational paper establishing AMC substr

-

Cayman Chemical. (n.d.). "7-Amino-4-methylcoumarin Product Information."

-

Merck (Sigma-Aldrich). (n.d.). "Fluorogenic Substrates for Protease Assays."

- Technical guide on FRET and AMC quenching mechanisms.

-

Linn, C.P., et al. (1992).[5] "Synthesis of serine-AMC-carbamate: a fluorogenic tryptophanase substrate." Analytical Biochemistry.

- Specific reference for Serine-AMC synthesis and kinetics.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide Labeling [merckmillipore.com]

- 4. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of serine-AMC-carbamate: a fluorogenic tryptophanase substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

The Spectroscopic Signature of a Workhorse Fluorophore: An In-depth Technical Guide to 7-Amino-4-methylcoumarin (AMC)

For researchers, scientists, and drug development professionals engaged in high-sensitivity detection methodologies, the selection of an appropriate fluorophore is a critical decision that dictates the success of an assay. Among the plethora of available fluorescent probes, 7-Amino-4-methylcoumarin (AMC) has established itself as a cornerstone blue-emitting fluorophore, particularly in the realm of enzyme activity assays. Its utility stems from a combination of favorable photophysical properties, including strong fluorescence, and a key characteristic: its fluorescence is significantly quenched when conjugated to a substrate via its amino group, and subsequently liberated upon enzymatic cleavage. This guide provides a comprehensive technical overview of the excitation and emission spectra of AMC, delving into the underlying principles, environmental influences, and practical considerations for its effective application.

I. Unveiling the Photophysical Core of AMC

At the heart of AMC's utility are its distinct excitation and emission characteristics. The molecule absorbs photons in the near-ultraviolet range and emits them as blue light. This process is governed by the principles of fluorescence, which can be visualized through a Jablonski diagram.

The Journey of a Photon: A Jablonski Diagram Perspective

A Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them. For AMC, the process begins with the absorption of a photon, causing an electron to transition from the ground electronic state (S₀) to an excited singlet state (S₁). This is followed by rapid vibrational relaxation to the lowest vibrational level of S₁. The final step is the emission of a photon (fluorescence) as the electron returns to the ground state.

Caption: A simplified Jablonski diagram illustrating the key transitions in AMC fluorescence.

Key Spectroscopic Parameters

The efficiency and characteristics of a fluorophore are quantified by several key parameters. For AMC, these values can vary slightly depending on the solvent and pH.

| Parameter | Typical Value | Significance |

| Excitation Maximum (λex) | ~341-351 nm | The wavelength at which the fluorophore most efficiently absorbs light. |

| Emission Maximum (λem) | ~430-441 nm | The wavelength at which the fluorophore emits the most intense fluorescence. |

| Molar Extinction Coefficient (ε) | ~19,000 M⁻¹cm⁻¹ (for AMCA at 350 nm) | A measure of how strongly the fluorophore absorbs light at a given wavelength. |

| Quantum Yield (Φf) | 0.32 (in PBS, pH 7.4) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |

II. The Influence of the Microenvironment on AMC's Spectra

The fluorescence of AMC is not static; it is highly sensitive to its immediate chemical surroundings. Understanding these influences is paramount for robust and reproducible assay development.

The Role of pH

The fluorescence of many coumarin derivatives is pH-dependent. While some derivatives are only fluorescent in alkaline conditions, AMC exhibits strong fluorescence over a broad pH range, making it suitable for a variety of biological assays that are typically performed at physiological pH. However, extreme pH values can lead to quenching of its fluorescence.

Solvatochromism: The Impact of Solvent Polarity

AMC exhibits solvatochromism, meaning its excitation and emission spectra can shift depending on the polarity of the solvent. Generally, as solvent polarity increases, a red shift (a shift to longer wavelengths) in the emission spectrum is observed. This is due to the stabilization of the more polar excited state by the polar solvent molecules. This property can be both a challenge and an opportunity. While it necessitates careful control of the buffer composition in assays, it can also be exploited to probe the local environment of the fluorophore.

III. Practical Application: Measuring AMC Fluorescence in Protease Assays

A primary application of AMC is in the continuous, fluorescence-based measurement of protease activity. In this setup, a peptide substrate is covalently linked to the amino group of AMC. This conjugation quenches AMC's fluorescence. Upon enzymatic cleavage of the peptide by a protease, free AMC is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the general steps for measuring protease activity using an AMC-conjugated substrate.

Caption: A typical experimental workflow for a protease assay using an AMC-conjugated substrate.

IV. Protocol for Spectral Characterization of AMC

To ensure the accuracy of fluorescence-based assays, it is crucial to characterize the spectral properties of the AMC being used under the specific experimental conditions.

A. Preparation of AMC Stock Solution

-

Weighing: Accurately weigh a small amount (e.g., 1-2 mg) of high-purity 7-Amino-4-methylcoumarin powder.

-

Dissolution: Dissolve the AMC powder in a minimal amount of spectroscopic grade Dimethyl Sulfoxide (DMSO) in a volumetric flask. For instance, dissolving 1.75 mg of AMC in 1 mL of DMSO yields a 10 mM stock solution.

-

Dilution: Once fully dissolved, bring the solution to the final volume with the same solvent.

-

Storage: Store the stock solution in a dark, airtight container at -20°C. Under these conditions, the solution is typically stable for several months.

B. Measurement of Excitation and Emission Spectra

-

Working Solution: Prepare a dilute working solution (e.g., 1-10 µM) of AMC from the stock solution in the desired assay buffer (e.g., PBS, pH 7.4).

-

Instrumentation: Use a calibrated fluorometer equipped with quartz cuvettes.

-

Excitation Spectrum:

-

Set the emission monochromator to the expected emission maximum (~440 nm).

-

Scan a range of excitation wavelengths (e.g., 300-400 nm).

-

The resulting spectrum will show the optimal excitation wavelength.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined excitation maximum.

-

Scan a range of emission wavelengths (e.g., 400-550 nm).

-

The resulting spectrum will show the emission profile and the wavelength of maximum emission.

-

V. Conclusion: A Versatile Tool for Quantitative Biology

7-Amino-4-methylcoumarin remains a vital tool in the arsenal of researchers in biochemistry, cell biology, and drug discovery. Its well-characterized excitation and emission spectra, coupled with the fluorescence quenching and dequenching mechanism upon substrate conjugation and cleavage, provide a robust and sensitive system for quantifying enzyme activity. By understanding the fundamental photophysical properties of AMC and the influence of its microenvironment, researchers can design and execute highly reliable and reproducible fluorescence-based assays, thereby advancing our understanding of complex biological processes.

References

-

7-Amino-4-methylcoumarin (AMC, Coumarin) is a fluorophore with an excitation peak at 344 nm and an emission peak at 440 nm. Coumarin is the core blue-emitting fluorophore that has derived other, more stable alternatives like Alexa Fluor™ 350 and DY350. FluoroFinder. [Link]

- 7-Amino-4-methylcoumarin belongs to the coumarin class, can be isolated from the endophytic fungus Xylaria sp. and has a broad spectrum of antibacterial activity. 7-Amino-4-methylcoumarin is also commonly used as an important laser dye that emits in the blue region, capable of analyzing glycoprotein monosaccharides and N-linked oligosaccharides, and is also utilized in tissue pathology analysis, enzyme activity measurement, and copper ion detection.

Technical Guide: Solubility & Handling of H-Ser(tBu)-AMC HCl

Executive Summary

H-Ser(tBu)-AMC HCl is a fluorogenic substrate widely used to assay serine proteases.[1] Its solubility profile is governed by a conflict between its ionic salt form (hydrophilic) and its bulky protecting groups (hydrophobic).

-

DMSO: The primary solvent. Soluble >10 mM. Used for stock solutions.[2][3][4][5][6]

-

Water: Poor solubility for the free compound; the HCl salt improves this slightly, but direct dissolution is strongly discouraged due to rapid aggregation and hydrolysis risks.

-

Best Practice: Prepare a high-concentration stock in anhydrous DMSO, then dilute into an aqueous buffer containing a non-ionic surfactant (e.g., Tween-20 or Brij-35) to maintain solubility at working concentrations (typically 10–100 µM).

Physicochemical Profile & Solubility Thermodynamics

To understand the solubility behavior of H-Ser(tBu)-AMC HCl, one must deconstruct its molecular architecture. The molecule consists of three distinct functional domains that dictate its interaction with solvents.

| Component | Chemical Nature | Impact on Solubility |

| H-Ser- (N-terminus) | Polar, charged (amine) | Provides potential for hydrogen bonding; the HCl salt form creates an ionic lattice, favoring polar solvents. |

| -AMC (Coumarin) | Aromatic, planar, hydrophobic | The fluorophore is lipophilic and prone to |

| -(tBu) (Side chain) | Aliphatic, bulky, hydrophobic | The tert-butyl ether protection significantly reduces the polarity of the serine hydroxyl group, driving the molecule toward organic solubility. |

The "Salt Trap"

While the hydrochloride (HCl) salt form implies water solubility, it is often a "false friend" in this context. The ionic interaction helps the solid crystal dissolve initially, but the thermodynamic penalty of hydrating the hydrophobic tBu and AMC groups often exceeds the benefit of the salt. This leads to micro-precipitation , where the solution appears clear but contains non-functional aggregates that skew enzyme kinetics.

Solubility Dynamics: DMSO vs. Water

The DMSO Standard (Stock Solution)

Dimethyl sulfoxide (DMSO) is the gold standard solvent for this compound. It is a polar aprotic solvent that disrupts the intermolecular forces holding the crystal lattice together without chemically altering the peptide bond or the ester/ether linkages.

-

Solubility Limit: Typically 10–25 mM in pure DMSO.

-

Stability: High. DMSO prevents hydrolysis if kept anhydrous.

-

Recommendation: Always prepare a 10 mM or 20 mM Master Stock in high-grade (>99.9%) anhydrous DMSO.

The Aqueous Challenge (Working Solution)

Direct dissolution in water or buffer is chemically unsound for H-Ser(tBu)-AMC HCl.

-

Hydrolysis Risk: The amide bond linking the AMC to the serine is susceptible to spontaneous hydrolysis in water, leading to high background fluorescence (high

). -

Aggregation: At concentrations >100 µM in water, the hydrophobic effect forces the AMC rings to stack. These aggregates are often invisible to the naked eye but result in "noisy" assay data and non-linear kinetics.

Validated Experimental Protocols

Protocol A: Preparation of Master Stock (DMSO)

Target Concentration: 10 mM[2]

-

Equilibrate: Allow the vial of solid H-Ser(tBu)-AMC HCl to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

-

Weighing: Weigh the necessary amount of solid (e.g., 1 mg).

-

Calculation:

-

-

Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30 seconds.

-

QC Check: Hold the vial up to a light source. The solution should be perfectly clear with no refractive "swirls" or particulate matter.

-

-

Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Preparation of Working Solution (Aqueous Buffer)

Target Concentration: 50 µM (Typical Assay Conc.)

Critical Step: Do not dilute directly into pure water. Use a buffered solution with a surfactant.[5]

-

Buffer Preparation: Prepare your assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Surfactant Addition: Add 0.01% Tween-20 or Brij-35 to the buffer. This lowers the surface tension and stabilizes the hydrophobic regions of the substrate, preventing aggregation upon dilution.

-

Stepwise Dilution:

-

Dilute the 10 mM DMSO stock 1:200 into the buffer.

-

Technique: Pipette the DMSO stock directly into the center of the buffer volume while vortexing or stirring. Do not pipette onto the side of the tube.

-

-

Usage Window: Use the working solution within 4 hours. Discard if turbidity appears.

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling H-Ser(tBu)-AMC HCl to ensure assay integrity.

Caption: Workflow for the solubilization of H-Ser(tBu)-AMC HCl. The path emphasizes the necessity of an organic stock solution to prevent aggregation artifacts.

Troubleshooting & Stability Guide

| Observation | Root Cause | Corrective Action |

| High Background Fluorescence ( | Spontaneous hydrolysis of the AMC-amide bond. | Check storage conditions. Ensure stock was kept dry. Prepare fresh working solution. |

| Turbidity / Cloudiness | Substrate precipitation ("crashing out") upon dilution. | Increase DMSO % in final assay (keep <5%). Add surfactant (Tween/Brij) to buffer. |

| Non-Linear Kinetics | Substrate aggregation causing steric hindrance. | Sonicate the working solution briefly. Verify concentration is below critical aggregation concentration (typically <100 µM). |

| Yellowing of Stock | Oxidation or degradation of AMC. | Discard stock. Store new stock in amber vials under nitrogen/argon if possible. |

References

-

MedChemExpress. H-Ser(tBu)-AMC HCl Product Information & Handling. Retrieved from

-

National Institutes of Health (NIH). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. PMC Articles. Retrieved from

-

BenchChem. Protocols for Fluorogenic Substrate Preparation. Retrieved from

-

AAT Bioquest. Solubility and Handling of AMC Substrates. Retrieved from

Sources

Introduction: The Double-Edged Sword of High-Sensitivity Substrates

An In-depth Technical Guide to the Stability of tert-Butyl Protected Serine AMC Substrates

In the realm of drug discovery and enzymatic research, particularly concerning serine proteases, fluorogenic substrates are indispensable tools. Among these, peptide sequences coupled to 7-amino-4-methylcoumarin (AMC) are workhorses, offering a sensitive, real-time readout of enzyme activity. The principle is elegant: the peptide-AMC conjugate is non-fluorescent (quenched), but upon enzymatic cleavage of the amide bond, the liberated AMC fluoresces brightly, providing a direct measure of reaction velocity.[1][2][3]

Chapter 1: The Molecular Architecture: A Triad of Functionality

The behavior of a tert-butyl protected serine AMC substrate is governed by the interplay of its three core components: the peptide sequence, the tBu protecting group, and the AMC fluorophore.

The Peptide Recognition Sequence

The amino acid sequence dictates the substrate's specificity for a particular serine protease.[6] The enzyme's active site recognizes and binds to this sequence, positioning the scissile amide bond (between the C-terminal amino acid and the AMC group) for nucleophilic attack by the catalytic serine residue.[7]

The tert-Butyl Protecting Group

The tert-butyl group is an acid-labile protecting group widely used for alcohols and carboxylic acids.[4][8] Its bulkiness provides steric hindrance, while its electronic properties make it stable to a wide range of nucleophiles and reducing agents.[4] This stability is crucial during peptide synthesis. However, its defining feature is its facile removal under moderately acidic conditions, a property that constitutes its primary vulnerability in experimental assays.[8][9]

The AMC Fluorogenic Reporter

7-amino-4-methylcoumarin (AMC) is the signaling component. When attached to the peptide via an amide bond, its fluorescence is quenched.[10] Enzymatic hydrolysis releases free AMC, which has a characteristic excitation maximum around 360-380 nm and an emission maximum between 440-460 nm.[2][11] The increase in fluorescence intensity over time is therefore directly proportional to the rate of substrate cleavage.

Caption: Core components of a tert-butyl protected serine AMC substrate.

Chapter 2: Competing Pathways: Enzymatic Cleavage vs. Chemical Degradation

In any assay, the desired signal comes from the enzymatic reaction. However, background signal can arise from non-enzymatic degradation of the substrate, leading to false positives or inaccurate kinetic measurements.

The Intended Pathway: Enzymatic Cleavage

Serine proteases utilize a catalytic triad (typically Serine, Histidine, Aspartate) in their active site.[12] The reaction proceeds via a two-step mechanism involving a nucleophilic attack by the catalytic serine on the substrate's carbonyl carbon, forming a tetrahedral intermediate and subsequently a covalent acyl-enzyme intermediate. A water molecule then hydrolyzes this intermediate, releasing the cleaved peptide C-terminus and regenerating the active enzyme. The AMC moiety is released during the first phase of this process.

Caption: Simplified workflow of enzymatic substrate cleavage by a serine protease.

The Unintended Pathway: Chemical Instability

There are two primary routes for non-enzymatic degradation that researchers must be vigilant against:

-

Spontaneous Hydrolysis of the Amide Bond: The amide bond linking the peptide to AMC can undergo spontaneous, non-enzymatic hydrolysis. While generally slow at neutral pH, this rate can be significant over long incubation periods or under non-optimal pH and temperature conditions, contributing to a "substrate bleed" or background fluorescence.[13]

-

Acid-Catalyzed Hydrolysis of the tert-Butyl Ester: This is the most significant intrinsic instability for this class of molecules. The ether or ester linkage of the tBu group is highly susceptible to acid.[8] Protonation of the oxygen atom is followed by the departure of the very stable tert-butyl carbocation, leaving behind a free serine hydroxyl group.[14][15] While this does not directly liberate AMC, the resulting deprotected substrate may exhibit different solubility, aggregation properties, or even altered kinetics with the target enzyme. Critically, the liberated tert-butyl carbocation can react with nucleophiles in the assay buffer.[15][16]

Sources

- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Fluorescence quenching and dequenching analysis of RNA interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Structural basis of substrate specificity in the serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serine protease - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. tert-Butyl Esters [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. peptide.com [peptide.com]

An In-Depth Technical Guide to Serine Protease Substrate Profiling with AMC Libraries

Foreword

Serine proteases represent one of the largest and most extensively studied families of proteolytic enzymes, playing critical roles in a myriad of physiological processes ranging from digestion and blood coagulation to immunity and apoptosis.[1] Consequently, their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. A deep understanding of a protease's substrate specificity is paramount for elucidating its biological function and for the rational design of selective inhibitors and diagnostic tools.[2] This guide provides a comprehensive, field-proven framework for profiling the substrate specificity of serine proteases using 7-amino-4-methylcoumarin (AMC) based fluorogenic peptide libraries. We will delve into the underlying principles, provide detailed experimental protocols, and guide you through the intricacies of data analysis and interpretation, empowering you to generate high-quality, actionable data in your research and drug discovery endeavors.

The Core Principle: Unmasking Protease Activity with Fluorogenic Substrates

The elegance of the AMC-based assay lies in its simplicity and sensitivity. The core reagent is a synthetic peptide library where individual peptide sequences, representing potential protease substrates, are covalently linked to a 7-amino-4-methylcoumarin (AMC) fluorophore via an amide bond.[3][4] In this conjugated state, the AMC molecule is essentially non-fluorescent. However, upon proteolytic cleavage of the amide bond by a target serine protease, the free AMC is liberated.[3][5] Free AMC exhibits strong fluorescence when excited with UV light (typically around 360-380 nm), with an emission maximum in the blue region of the spectrum (approximately 440-460 nm).[6][7] This direct relationship between enzymatic activity and the generation of a fluorescent signal allows for real-time, continuous monitoring of substrate cleavage.[8][9]

Figure 1: Enzymatic cleavage of a peptide-AMC substrate.

The Power of Combinatorial Libraries: Mapping the Specificity Landscape

To comprehensively map the substrate specificity of a serine protease, we employ positional scanning synthetic combinatorial libraries (PS-SCLs).[10] In a PS-SCL, each sub-library is a collection of peptides where one position (e.g., P1, P2, P3, or P4, following the Schechter and Berger nomenclature) is fixed with a specific amino acid, while all other positions consist of a mixture of all natural amino acids (often excluding cysteine to avoid disulfide bond formation and substituting methionine with norleucine to prevent oxidation).[2][3] By screening the protease against the entire set of sub-libraries, we can systematically determine the preference of the enzyme for each amino acid at each of the P1 through P4 positions. This "pharmacophoric portrayal" provides a detailed fingerprint of the protease's active site preferences.[1][3]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a robust and reproducible workflow for serine protease substrate profiling using AMC libraries. This system is designed to be self-validating, with integrated controls to ensure data integrity.

Reagent and Library Preparation

Causality: The quality of your library and reagents is the bedrock of a successful experiment. Impurities in the peptide library can lead to ambiguous results, while incorrect buffer conditions can inactivate the protease.

-

Peptide-AMC Library: Procure or synthesize a high-quality tetrapeptide PS-SCL with the general structure Ac-P4-P3-P2-P1-AMC. Ensure the library is well-characterized by mass spectrometry and HPLC to confirm purity.

-

Protease Stock Solution: Prepare a concentrated stock of the purified serine protease in a buffer that ensures its stability and activity. It is crucial to determine the active concentration of the enzyme through titration with a known active-site inhibitor.

-

Assay Buffer: The choice of assay buffer is critical. A typical starting point for many serine proteases is 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl2, and 0.01% Tween-20. However, always optimize the buffer composition, including pH and ionic strength, for your specific protease.

-

AMC Calibration Standard: A stock solution of free AMC of known concentration is essential for converting relative fluorescence units (RFU) to the molar amount of product formed.[11]

Assay Optimization: Setting the Stage for Success

Causality: Before embarking on a full-scale screen, optimizing assay parameters is non-negotiable. This ensures that the assay is running under conditions of initial velocity, where the rate of product formation is linear with time and proportional to the enzyme concentration.

-

Enzyme Titration: Perform a dilution series of the protease with a fixed, non-saturating concentration of a known good substrate (or a sub-library expected to be active). The goal is to identify an enzyme concentration that yields a robust signal well above background but remains in the linear range of the fluorescence reader.

-

Substrate Titration (for Km determination): Once an optimal enzyme concentration is established, perform a substrate titration with a single, promising peptide-AMC substrate identified from a preliminary screen or the literature. This will allow for the determination of the Michaelis constant (Km), which is crucial for ensuring that the library screening concentration is appropriate. For screening, a substrate concentration at or below the Km is often used.

High-Throughput Screening Protocol

Causality: This protocol is designed for a 96- or 384-well microplate format to enable rapid and efficient screening of the entire library.

-

Plate Preparation: To black, flat-bottom microplates, add the assay buffer.

-

Substrate Addition: Dispense the individual sub-libraries of the peptide-AMC PS-SCL into separate wells to a final concentration determined during optimization (typically in the low micromolar range).

-

Enzyme Addition and Kinetic Reading: Initiate the reaction by adding the optimized concentration of the serine protease to all wells. Immediately place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C).

-

Data Acquisition: Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. It is critical to capture the initial linear phase of the reaction.

Figure 2: High-throughput screening workflow.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

Causality: Rigorous data analysis is essential to extract meaningful biological insights from the screening data. The goal is to move from raw fluorescence reads to a quantitative understanding of the protease's substrate specificity.

Initial Data Processing

-

Background Subtraction: For each time point, subtract the fluorescence intensity of a "no enzyme" control well from the corresponding experimental wells.

-

Conversion to Molar Concentration: Using the AMC calibration curve, convert the background-subtracted RFU values to the molar concentration of the product (free AMC).

-

Determination of Initial Velocity (v₀): Plot the concentration of the product versus time for each sub-library. The initial velocity (v₀) is the slope of the linear portion of this curve.[12]

Building the Specificity Profile

-

Data Normalization: To compare the results across different sub-libraries, normalize the initial velocities. A common method is to set the highest activity observed in the entire screen to 100% and express all other activities relative to this value.

-

Heatmap Generation: The normalized data can be visualized as a heatmap, with the P1-P4 positions on one axis and the 20 amino acids on the other. The color intensity of each cell represents the relative activity, providing an intuitive visual representation of the protease's substrate preferences.

Hit Validation and Kinetic Parameter Determination

Causality: The PS-SCL provides information about the preference for individual amino acids at each position, but it doesn't reveal the optimal combination of amino acids across all positions. Therefore, the top hits from the screen must be validated.

-

Synthesis of Individual Peptides: Based on the specificity profile, synthesize individual tetrapeptide-AMC substrates that incorporate the most preferred amino acids at each position.

-

Kinetic Analysis: For each validated hit, perform a full Michaelis-Menten kinetic analysis by measuring the initial velocity at a range of substrate concentrations. This will yield the Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity).

-

Calculation of Catalytic Efficiency (kcat/Km): From the Vmax, the catalytic constant (kcat) can be calculated (Vmax = kcat * [E]t, where [E]t is the total active enzyme concentration). The catalytic efficiency (kcat/Km) is the most important parameter for comparing the relative preference of the enzyme for different substrates.

| Parameter | Description | Typical Value Range |

| Enzyme Concentration | Optimized for initial velocity | 1 - 100 nM |

| Substrate Concentration | For screening, at or below Km | 1 - 50 µM |

| Km | Michaelis Constant | 1 - 500 µM |

| kcat | Catalytic Constant | 0.1 - 1000 s⁻¹ |

| kcat/Km | Catalytic Efficiency | 10³ - 10⁷ M⁻¹s⁻¹ |

Table 1: Summary of Key Quantitative Data in Protease Profiling

Troubleshooting and Advanced Considerations

-

High Background Fluorescence: This can be caused by instability of the peptide-AMC conjugates or contamination of the enzyme or buffer with other proteases. Ensure high-purity reagents and consider including a general protease inhibitor cocktail in control wells.

-

Non-linear Reaction Progress Curves: This may indicate substrate depletion, product inhibition, or enzyme instability. Re-optimize the enzyme and substrate concentrations.

-

Alternative Fluorophores: For proteases with low activity or when only small amounts of enzyme are available, consider using substrates with alternative fluorophores like 7-amino-4-carbamoylmethylcoumarin (ACC), which has a higher quantum yield than AMC.[1][3]

Figure 3: Decision tree for hit validation.

Conclusion

Serine protease substrate profiling with AMC libraries is a powerful and versatile methodology that provides invaluable insights into enzyme function and specificity.[1][3] By following the detailed protocols and data analysis workflows outlined in this guide, researchers can generate high-quality, reproducible data that will accelerate their research and development efforts. The "fingerprint" of protease specificity obtained through this method serves as a critical starting point for the design of selective substrates, inhibitors, and activity-based probes, ultimately advancing our understanding of the complex roles of serine proteases in health and disease.[1]

References

-

Harris, J. L., Backes, B. J., Leonetti, F., Mahrus, S., Ellman, J. A., & Craik, C. S. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. [Link]

-

O'Donoghue, A. J., et al. (2023). Multiplex substrate profiling by mass spectrometry for proteases. PMC. [Link]

-

Rano, T. A., et al. (1997). Positional Scanning Synthetic Combinatorial Libraries for Substrate Profiling. PMC. [Link]

-

More, K., Lim, T.-H., Kang, J., & Chang, D.-J. (2021). A schematic representation of the use of fluorogenic peptide substrates... ResearchGate. [Link]

-

Aapptec. (n.d.). AMC, 7-Amino-4-methylcoumarin; CAS 26093-31-2; Coumarin 120. Retrieved from [Link]

-

Sanman, L. E., & Bogyo, M. (2014). Activity-Based Profiling of Proteases. Annual Review of Biochemistry. [Link]

-

Cho, I. J., & Lee, S. C. (2022). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. ACS Omega. [Link]

-

Santamaria, S., & Nagase, H. (2018). Measurement of Protease Activities Using Fluorogenic Substrates. Methods in Molecular Biology. [Link]

-

Bibb, M. J., & Findlay, J. B. C. (2006). Synthesis of 7‐amino‐4‐methylcoumarin (AMC) derivatives and their hydrolysis by plant cysteine proteinases. ResearchGate. [Link]

-

Packard, B. Z. (n.d.). Basic Principles of Profluorescent Protease Substrates. OncoImmunin, Inc.[Link]

-

(2025). (A) Chemical Structures of 7-Amino-4-methylcoumarin (AMC, 1) and N-Acyl... ResearchGate. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Multiplex substrate profiling by mass spectrometry for proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 7. researchgate.net [researchgate.net]

- 8. med.stanford.edu [med.stanford.edu]

- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 10. Positional Scanning Synthetic Combinatorial Libraries for Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AMC (7-Amino-4-methylcoumarin) *Validated for labeling peptides* | AAT Bioquest | Biomol.com [biomol.com]

- 12. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to 7-Amino-4-Methylcoumarin Peptide Synthesis Reagents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-4-methylcoumarin (AMC) is a cornerstone of high-sensitivity protease activity assays, prized for its distinct fluorogenic properties. When conjugated to a peptide, the AMC fluorophore is quenched. Upon enzymatic cleavage of the amide bond linking the peptide to AMC, the free fluorophore is released, resulting in a quantifiable increase in fluorescence. This guide provides an in-depth exploration of the reagents and methodologies central to the synthesis of AMC-conjugated peptides, offering field-proven insights into optimizing this critical process for research and drug development.

The Principle of AMC-Based Fluorogenic Assays

At the heart of AMC's utility is a straightforward yet elegant mechanism. The amide bond between the C-terminal carboxyl group of a peptide and the amino group of AMC renders the coumarin moiety non-fluorescent. This quenching effect is reversed upon enzymatic hydrolysis of this specific amide bond by a protease, liberating the highly fluorescent AMC molecule.[1][2] The intensity of the resulting fluorescence is directly proportional to the rate of substrate cleavage, providing a sensitive and continuous measure of enzyme activity.

AMC's favorable spectral characteristics, with excitation maxima around 342-351 nm and emission maxima at 430-445 nm, further enhance its utility in biological assays.[2][3]

Core Reagents for AMC-Peptide Synthesis

The successful synthesis of an AMC-peptide conjugate hinges on a judicious selection of reagents. The process is typically carried out using Fmoc-based solid-phase peptide synthesis (SPPS), a robust and versatile methodology.

The Fluorophore: 7-Amino-4-methylcoumarin (AMC)

AMC is the foundational reagent, serving as the C-terminal fluorescent reporter.[4] It is a stable, commercially available compound. While AMC itself can be coupled to the C-terminal amino acid in solution, this approach can be cumbersome. A more efficient strategy involves the use of a pre-functionalized resin, as detailed below.

Solid Supports: The Synthesis Platform

Since AMC lacks a functional group for direct attachment to standard resins, specialized solid supports or linkers are required.[5]

-

AMC-Resin: A significant advancement in the field is the development of AMC-functionalized resins.[5] These supports, often prepared by attaching a derivative like 7-N-(Fmoc)aminocoumarin-4-acetic acid to a Wang resin, provide a direct platform for peptide chain elongation using standard Fmoc chemistry.[5] This approach streamlines the synthesis process considerably.

-

Alternative Strategies: Historically, methods involved synthesizing an Fmoc-amino acid-AMC conjugate in solution first, which was then used in SPPS. Another approach utilizes a backbone amide linker (BAL) to anchor the peptide, allowing for subsequent AMC coupling.[5] However, these methods are often more labor-intensive than using a dedicated AMC resin.

Fmoc-Protected Amino Acids

The building blocks of the peptide chain are N-α-Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids. The Fmoc group is base-labile, allowing for its selective removal at each synthesis cycle without affecting the acid-labile side-chain protecting groups. A wide variety of Fmoc-amino acids with different side-chain protecting groups are commercially available to accommodate any desired peptide sequence.

Coupling Reagents: Forging the Peptide Bond

The formation of the amide (peptide) bond between the incoming Fmoc-amino acid and the growing peptide chain is the most critical step in SPPS. Several classes of reagents are employed to activate the carboxylic acid group for efficient coupling.[6]

| Reagent Class | Examples | Mechanism of Action & Key Insights |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide) | These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize racemization and side reactions, they are almost always used with an additive like HOBt or Oxyma Pure. DCC can form an insoluble dicyclohexylurea (DCU) byproduct, which can complicate synthesis. DIC is often preferred as its urea byproduct is soluble. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | These are among the most popular and efficient coupling reagents.[6] They react with the carboxylic acid to form an activated ester in situ, leading to rapid and clean coupling reactions. HATU is particularly effective for sterically hindered couplings. These reagents require the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[6] |

| Phosphonium Salts | PyBOP, PyAOP | Similar in efficacy to aminium salts, these reagents also generate an activated ester intermediate.[6] They are known for their high reactivity and are also used in the presence of a base like DIPEA. |

Expert Insight: For most standard couplings in AMC-peptide synthesis, HBTU or HATU in the presence of DIPEA offers a reliable and efficient system. The choice of reagent can be critical when dealing with "difficult" sequences prone to aggregation.[6][7]

Deprotection and Cleavage Reagents

-

Fmoc-Deprotection: A solution of 20% piperidine in a suitable solvent like N,N-Dimethylformamide (DMF) is the standard reagent for removing the Fmoc protecting group from the N-terminus of the growing peptide chain.[8]

-

Final Cleavage and Side-Chain Deprotection: Trifluoroacetic acid (TFA) is the reagent of choice for the final step, which involves cleaving the completed peptide from the resin and simultaneously removing the side-chain protecting groups.

Causality in Cleavage: The highly acidic environment provided by TFA protonates and cleaves the acid-labile bonds linking the peptide to the resin and the protecting groups to the amino acid side chains. However, this process generates highly reactive cationic species that can modify sensitive amino acid residues like tryptophan, methionine, and tyrosine.

To prevent these unwanted side reactions, a "cleavage cocktail" containing scavengers is essential.[9]

| Scavenger | Target Residue(s) | Purpose |

| Water | Trp | Protonates the indole ring, reducing its nucleophilicity. |

| Triisopropylsilane (TIS) | Trp, general carbocations | A highly effective carbocation scavenger. |

| 1,2-Ethanedithiol (EDT) | Cys | Reduces sulfoxide formation and scavenges cations. |

| Thioanisole | Met, Arg | Prevents re-attachment of protecting groups and scavenges cations. |

A common and effective cleavage cocktail is a mixture of TFA/TIS/Water (95:2.5:2.5).

Experimental Workflow and Protocols

The synthesis of an AMC-peptide is a cyclical process, illustrated by the workflow below.

General Synthesis Workflow

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for AMC-peptides.

Detailed Protocol: Synthesis of a Model AMC-Peptide (e.g., Ac-DEVD-AMC)

This protocol outlines the manual synthesis of a tetrapeptide substrate for caspases.

-

Resin Preparation: Start with a Rink Amide AMC resin. Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling:

-

In a separate vessel, dissolve the first Fmoc-amino acid (e.g., Fmoc-Asp(OtBu)-OH) (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Pre-activate for 2-5 minutes.

-

Add the activation mixture to the resin and agitate for 1-2 hours.

-

-

Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin with DMF (5-7 times).

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid (Val, Glu(OtBu), Asp(OtBu)).

-

N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus.

-

Final Wash and Drying: Wash the resin with DMF, followed by Dichloromethane (DCM), and dry under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.[9]

-

CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

-

Peptide Precipitation and Isolation:

-

Filter the TFA solution to remove the resin beads.

-

Precipitate the peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Characterization

-

Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile in water (both containing 0.1% TFA) is commonly used.

-

Characterization: The purity of the final product is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the molecular weight matches the theoretical value.

Troubleshooting Common Synthesis Problems

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | Steric hindrance; peptide aggregation on resin.[7] | Use a more powerful coupling reagent like HATU; double couple the problematic residue; switch solvent from DMF to NMP to disrupt aggregation.[10] |

| Low Yield After Cleavage | Incomplete cleavage; peptide is highly hydrophobic and does not precipitate well.[11] | Extend cleavage time (up to 4-6 hours for complex peptides); if the peptide does not precipitate, evaporate the ether/TFA mixture and proceed directly to purification.[11] |

| Unexpected Peaks in HPLC | Deletion sequences (from incomplete coupling); side-product formation during cleavage. | Optimize coupling and deprotection times; ensure the correct scavenger cocktail is used for the specific amino acid composition of your peptide.[10][12] |

| Peptide Insolubility | Highly hydrophobic sequence. | Test various solvents (water, acetonitrile, DMSO) to find a suitable one for purification and assays. Adding a solubilizing tag like PEG can also help.[7] |

Conclusion: Enabling High-Throughput Science

The synthesis of 7-amino-4-methylcoumarin labeled peptides is a critical enabling technology for protease research and drug discovery. A thorough understanding of the core reagents—from the specialized AMC-functionalized resins to the nuances of coupling agents and cleavage cocktails—is paramount for success. By employing robust, self-validating protocols and systematic troubleshooting, researchers can reliably produce high-quality fluorogenic substrates, paving the way for sensitive and accurate enzymatic assays. The continued development of novel resins and reagents promises to further streamline this process, facilitating the exploration of complex biological systems.[5][13]

References

-

Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin. National Institutes of Health (NIH). [Link]

-

Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. National Institutes of Health (NIH). [Link]

-

Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin. ResearchGate. [Link]

- 7-AMINO-4-METHYL-COUMARIN-3-CARBOXYALKYL DERIVATIVES AND FLUORESCENT CONJUGATES THEREOF.

-

AMC, 7-Amino-4-methylcoumarin; CAS 26093-31-2; Coumarin 120. Aapptec Peptides. [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

-

What do you do when your peptide synthesis fails?. Biotage. [Link]